molecular formula C19H18N2O5S2 B10976081 N-(2-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide

N-(2-methoxyphenyl)-4-[(phenylsulfonyl)amino]benzenesulfonamide

Cat. No.: B10976081
M. Wt: 418.5 g/mol
InChI Key: SKESXQMZGOYZSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of two benzenesulfonamide groups attached to a methoxyphenyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE typically involves the reaction of 4-aminobenzenesulfonamide with 2-methoxybenzenesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is carried out in large reactors. The purification process may involve crystallization or other large-scale separation techniques to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-BENZENESULFONAMIDO-N-(2-METHOXYPHENYL)BENZENE-1-SULFONAMIDE involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is crucial for maintaining pH balance in cancer cells, and its inhibition leads to a disruption of cellular homeostasis, resulting in cell death. The compound binds to the active site of the enzyme, preventing its normal function .

Properties

Molecular Formula

C19H18N2O5S2

Molecular Weight

418.5 g/mol

IUPAC Name

4-(benzenesulfonamido)-N-(2-methoxyphenyl)benzenesulfonamide

InChI

InChI=1S/C19H18N2O5S2/c1-26-19-10-6-5-9-18(19)21-28(24,25)17-13-11-15(12-14-17)20-27(22,23)16-7-3-2-4-8-16/h2-14,20-21H,1H3

InChI Key

SKESXQMZGOYZSR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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